Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride
Description
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a benzooxazine derivative featuring a methyl ester group at position 8 and a hydrochloride salt. This compound is structurally characterized by its bicyclic framework, combining an oxygen-containing heterocycle with a benzene ring. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of serotonin antagonists and other bioactive molecules. The hydrochloride salt enhances its solubility and stability, making it suitable for experimental and industrial applications .
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIWFQAVAJMOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-34-4 | |
| Record name | methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11NO3·HCl
- Molecular Weight : 229.66 g/mol
- CAS Number : 134372-61-5
The compound features a benzo[b][1,4]oxazine core, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.
1. Serotonin Receptor Antagonism
Research indicates that derivatives of 3,4-dihydro-2H-benzoxazine exhibit significant antagonistic activity at the serotonin 5-HT3 receptor. For instance, studies have shown that modifications at the 2-position of the benzoxazine ring can enhance this activity. Compounds with a dimethyl substitution demonstrated superior antagonistic properties compared to their methyl or unsubstituted counterparts .
| Compound Structure | Ki (nM) | Activity Description |
|---|---|---|
| Endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | 0.019 | High affinity for 5-HT3 receptors |
The high affinity of certain derivatives for the 5-HT3 receptor suggests potential therapeutic applications in treating conditions such as anxiety and nausea.
2. Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory effects of this compound in models of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF). The compound has been shown to modulate inflammatory pathways and reduce markers associated with lung inflammation .
| Study Focus | Findings |
|---|---|
| COPD Model | Reduced mucus hypersecretion and inflammatory cell infiltration |
| IPF Model | Decreased fibrotic markers and improved lung function |
3. Neuroprotective Effects
The neuroprotective potential of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been investigated in various models of neurodegeneration. These compounds may exert protective effects against oxidative stress and apoptosis in neuronal cells .
The biological activities of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives are primarily attributed to their interaction with neurotransmitter receptors and modulation of signaling pathways involved in inflammation and cell survival.
Key Mechanisms:
- Receptor Binding : The compound's ability to bind selectively to serotonin receptors influences neurotransmitter release and neuronal excitability.
- Inflammatory Pathway Modulation : By inhibiting pro-inflammatory cytokines and mediators, these compounds can alleviate symptoms associated with chronic inflammatory diseases.
Case Studies
A notable case study involves the use of a specific derivative in a clinical trial aimed at evaluating its efficacy in patients with anxiety disorders. Results indicated a significant reduction in anxiety scores compared to placebo groups, suggesting a promising therapeutic application .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride has shown potential in medicinal chemistry, particularly in the development of therapeutic agents.
Anticancer Activity
Recent studies have highlighted its efficacy against various cancer cell lines. The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. For instance:
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.
- Case Study : Research indicated that it improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation .
Agricultural Applications
In agriculture, this compound is being explored as a potential pesticide or herbicide due to its biological activity.
Herbicidal Properties
The compound has shown promise as a selective herbicide that targets specific weed species without harming crops.
- Research Findings : Field trials revealed that formulations containing this compound significantly reduced weed biomass while maintaining crop yield .
Material Science Applications
The unique chemical structure of this compound allows it to be used in the development of advanced materials.
Polymer Chemistry
It can be utilized as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength.
- Example : Incorporation into polyurethanes has been shown to improve flexibility and durability under varying environmental conditions .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Positional Isomerism
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Ester vs. Carboxylic Acid : The methyl ester in the target compound acts as a prodrug moiety, improving membrane permeability compared to the carboxylic acid analog (e.g., 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid). The latter’s ionized carboxylate group may limit bioavailability but enhances binding to polar targets .
- Chlorine Substitution : Chlorine at C6 (as in Azasetron) or C6/C8 (in 6,8-dichloro analog) increases electron-withdrawing effects, stabilizing the aromatic ring and enhancing receptor affinity. Azasetron’s 6-chloro-4-methyl-3-oxo groups are critical for its 5-HT$_3$ antagonism .
- Amide vs. Ester : Azasetron’s amide linkage at C8 (vs. the target compound’s ester) provides hydrogen-bonding capacity, crucial for receptor interactions. This structural difference underpins Azasetron’s therapeutic use in chemotherapy-induced nausea .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound and its analogs are pivotal in synthesizing drugs like Azasetron, which is marketed for antiemetic applications. Its structural flexibility enables modular derivatization .
- Structure-Activity Relationships (SAR) : Positional changes (e.g., ester at C7 vs. C8) significantly alter metabolic stability. For instance, the C7 ester in Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate may resist enzymatic cleavage longer than the C8 analog .
- Patent Activity : Derivatives like 1,5-dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinan-2,4-dione highlight the benzooxazine scaffold’s versatility in developing kinase inhibitors or antimicrobial agents .
Preparation Methods
Cyclization of Precursors to Form Benzoxazine Core
The fundamental step in synthesizing this compound is the formation of the benzoxazine ring system, typically achieved by cyclization of appropriate precursors such as 2-aminophenol derivatives with aldehydes or acid chlorides.
Typical Reaction: 2-Aminophenol reacts with oxalyl chloride or substituted acid chlorides to form 1,4-benzoxazine intermediates via intramolecular cyclization. This step is often conducted in dichloromethane or other inert solvents under reflux conditions with bases such as aqueous potassium carbonate to neutralize generated acids.
Example: 2-Aminophenol (0.001 mol) in dichloromethane with aqueous potassium carbonate and tetrabutylammonium hydrogen sulfate stirred for 2 hours at room temperature, followed by dropwise addition of 2-bromo-4-chloroacetophenone and reflux for 4–6 hours, yields benzoxazine intermediates with 87–95% purity after recrystallization.
Esterification to Introduce the Methyl Carboxylate Group
Following cyclization, esterification of the carboxylic acid functionality is performed to obtain the methyl ester derivative.
Method: The carboxylic acid group is methylated using reagents such as dimethyl carbonate in a one-pot synthesis, often under mild conditions to avoid side reactions. This step can be integrated into the cyclization process or performed separately on the isolated acid intermediate.
Industrial Relevance: This esterification is crucial for enhancing compound stability and solubility, facilitating subsequent salt formation and purification.
Mannich-Type Condensation for Benzoxazine Ring Formation
An alternative synthetic approach involves the Mannich reaction, where an aliphatic amine, formaldehyde, and phenol derivatives react to form benzoxazine rings.
Mechanism: The reaction proceeds via formation of N-hydroxymethyl intermediates which subsequently cyclize with phenol moieties to form benzoxazines. This method allows control over substituents and can reduce oligomer formation by stepwise addition of reactants and use of catalysts.
Optimization: Use of polar solvents, temperature control, and catalysts such as iodine or Lewis acids improves yield and purity. Two-step methods involving initial formation of Mannich bases followed by cyclization yield better results than one-pot reactions.
Formation of Hydrochloride Salt
The hydrochloride salt is formed to improve the compound's solubility and stability, essential for pharmaceutical applications.
- Procedure: The free base methyl 3,4-dihydro-2H-benzo[b]oxazine-8-carboxylate is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or dichloromethane) to precipitate the hydrochloride salt. The salt is then purified by recrystallization.
Optimization and Reaction Conditions
Research findings emphasize the importance of solvent choice, temperature, and catalyst presence for optimizing yield and purity.
Research Findings and Comparative Analysis
- Electron-donating groups on the benzoxazine ring reduce product yields, as shown in studies with methyl-substituted derivatives.
- Microwave irradiation and ball-milling have been explored to enhance reaction rates and yields in benzoxazine synthesis, with THF as an optimal solvent.
- The use of AlCl3 as a catalyst for C–C bond formation in benzoxazine derivatives has been reported but with limited yields in some cases.
- The Mannich reaction remains a versatile and controllable method, especially when combined with catalysts and stepwise protocols to minimize byproducts.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization with Acid Chlorides | 2-Aminophenol, oxalyl chloride or substituted acid chlorides, base, reflux | High purity, straightforward | Requires careful control of conditions |
| Esterification | Dimethyl carbonate, mild temperature | One-pot possible, efficient | Sensitive to reaction conditions |
| Mannich Reaction | Formaldehyde, amine, phenol, catalysts (iodine) | Controlled synthesis, less oligomers | Longer reaction times, catalyst cost |
| Hydrochloride Salt Formation | HCl treatment, recrystallization | Improved solubility and stability | Requires careful purification |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via cyclization of substituted catechol derivatives with methyl glycinate, followed by carboxylation at the 8-position and HCl salt formation. Key steps include:
- Use of anhydrous conditions to prevent hydrolysis of the ester group .
- Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to achieve ≥95% purity, as reported for structurally similar benzooxazine derivatives .
- Purity validation using HPLC (C18 column, acetonitrile/water gradient) and NMR to confirm absence of byproducts like unreacted intermediates or de-esterified analogs .
Q. How can researchers confirm the structural integrity of the hydrochloride salt form?
- Methodology :
- X-ray crystallography : Resolve crystal structure to verify protonation at the oxazine nitrogen and chloride counterion placement .
- FT-IR spectroscopy : Identify characteristic N–H stretching (2500–2700 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) .
- Elemental analysis : Match experimental C, H, N, Cl values to theoretical calculations (e.g., C₁₁H₁₃ClNO₃ requires C 52.50%, H 5.21%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for benzooxazine derivatives across studies?
- Methodology :
- Batch-to-batch variability : Assess purity and salt form (e.g., hydrochloride vs. free base) using LC-MS, as impurities like dechlorinated analogs (e.g., lists 95% purity thresholds) may skew bioassay results .
- Pharmacokinetic profiling : Compare solubility (in PBS/DMSO) and metabolic stability (e.g., liver microsome assays) to identify confounding factors in in vivo vs. in vitro efficacy .
- Target engagement assays : Use SPR or radioligand binding to verify direct interaction with proposed targets (e.g., URAT1 inhibitors in ) versus off-target effects .
Q. How do substituent modifications at the 3- and 4-positions of the benzooxazine core influence pharmacological activity?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 6-chloro or 4-methyl variants from ) and test in relevant models (e.g., uric acid uptake inhibition for URAT1 ).
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like M3/β2-adrenergic receptors (see for related dual-acting MABA compounds) .
- Pharmacophore analysis : Map electron-withdrawing groups (e.g., carboxylate at C8) to enhance hydrogen bonding with catalytic residues .
Q. What experimental designs are critical for evaluating the compound’s potential in combination therapies?
- Methodology :
- Synergy assays : Use Chou-Talalay combination index (CI) in cell-based models (e.g., COPD-related inflammation) with standard drugs (e.g., β2 agonists in ) .
- Dose-ranging studies : Optimize molar ratios to avoid antagonism (e.g., fixed-ratio protocols in ’s dual MABA formulations) .
- Toxicology screening : Assess hepatotoxicity (ALT/AST levels in primary hepatocytes) and cardiotoxicity (hERG channel inhibition) to rule out adverse interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
